(2-Chloro-benzyl)-furan-2-ylmethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

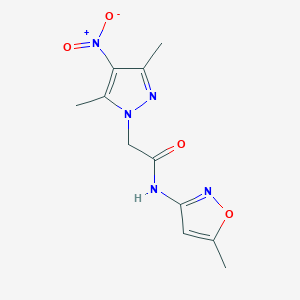

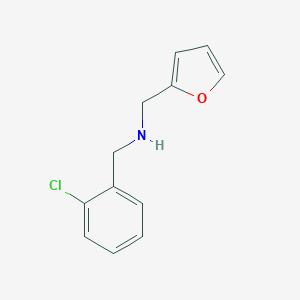

The compound “(2-Chloro-benzyl)-furan-2-ylmethyl-amine” is a complex organic molecule that contains a benzyl group (a benzene ring attached to a CH2 group), a furan ring (a five-membered ring containing oxygen), and an amine group (NH2). The “2-Chloro-benzyl” part suggests a benzyl group with a chlorine atom attached to the second carbon .

Chemical Reactions Analysis

The compound “this compound” likely undergoes reactions typical of amines, furans, and chlorobenzenes .Scientific Research Applications

Enantioselective Synthesis

A novel approach for the enantioselective synthesis of furan-2-yl amines, including derivatives of (2-Chloro-benzyl)-furan-2-ylmethyl-amine, has been developed. This method involves oxazaborolidine-catalyzed reduction of furan-2-yl ketone oximes, leading to chiral amines. This process is significant for the synthesis of amino acids and pharmaceuticals due to its high yield and control over chirality (Demir et al., 2003).

Heterocyclic Compound Synthesis

The synthesis of oxazinone and pyrimidinone derivatives from 2-(furan-2-ylmethylene) precursors has been explored. These compounds are synthesized through thermolysis or base-catalyzed decomposition, highlighting the versatility of furan derivatives in creating complex heterocyclic structures (Hashem et al., 2017).

Antimicrobial Activity

Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, which can be related to the synthesis pathways involving this compound, have been prepared and shown to exhibit antimicrobial activity. This highlights the potential for furan-2-yl derivatives in developing new antimicrobial agents (Arora et al., 2013).

Photochemical Routes to Benzo[b]furans

A one-step, metal-free photochemical method has been developed to synthesize 2-substituted benzo[b]furans from 2-chlorophenol derivatives. This process emphasizes the environmental benefits of using chlorophenols over more expensive halides and its application in synthesizing benzo[b]furan compounds, possibly including variations of this compound (Protti et al., 2012).

Synthesis of Amides and Esters

Research on the synthesis of ester and amide derivatives containing furan rings under microwave-assisted conditions has been reported. This includes the synthesis of N-(Furan-2-ylmethyl)furan-2-carboxamide, showcasing the chemical's utility in creating furan-based esters and amides for various applications (Janczewski et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(2-chlorophenyl)-N-(furan-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11/h1-7,14H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUGPUKAWMVYKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC=CO2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436088-72-1 |

Source

|

| Record name | N-[(2-Chlorophenyl)methyl]-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B359123.png)

![2-(2,3-dichlorophenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359124.png)

![7-methyl-2-(2-naphthyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359127.png)

![3-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-thiophenecarboxylate](/img/structure/B359128.png)

![2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359130.png)

![2-[4-(benzyloxy)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359132.png)

![Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B359134.png)

![2-[5-(4-chlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359138.png)

![7-methyl-2-(2-phenylvinyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359140.png)

![2-(6-chloro-1,3-benzodioxol-5-yl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359143.png)

![7-methyl-2-(2-thienyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359144.png)

![({4-[4-(Pyrrolidinylsulfonyl)phenoxy]phenyl}sulfonyl)pyrrolidine](/img/structure/B359146.png)

![2-{4-nitrophenyl}-5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B359152.png)